(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring system with an amine group at the 5th position. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often involve elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and yield. The use of chiral catalysts and advanced purification techniques, such as chiral chromatography, ensures the production of high-purity (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form tetrahydroquinoxaline derivatives with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s chiral nature allows it to selectively interact with chiral centers in biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the tetrahydro and amine modifications.
6,7,8,9-Tetrahydroquinoxaline: A similar compound with a different substitution pattern.
5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A derivative with a carboxylic acid group instead of an amine.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its specific (S)-enantiomeric form, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5S)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m0/s1 |
InChI Key |
ABSBOMCIPXOKJL-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](C2=NC=CN=C2C1)N |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.